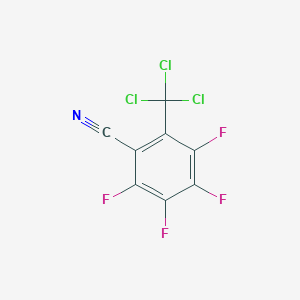
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol is an organic compound with a complex structure, featuring both bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol typically involves the bromination of 2,6-dimethylphenol. This reaction is carried out in glacial acetic acid at a controlled temperature of around 15°C
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain precise control over reaction conditions and ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of the phenolic group.
Oxidation and Reduction: The phenolic group can be oxidized to quinones under specific conditions, while the bromine and fluorine atoms can participate in various redox reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid.
Fluorination: Tetrafluoroethylene or similar fluorinated reagents.
Coupling Reactions: Palladium catalysts in the presence of organoboron reagents.
Major Products:
Substitution Products: Various substituted phenols.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol involves its interaction with biological molecules through its phenolic group. The bromine and fluorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This compound can disrupt microbial cell walls, leading to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
4-Bromo-2,6-dimethylphenol: Shares the brominated phenol structure but lacks the tetrafluoroethyl group.
2,6-Dimethylphenol: A simpler structure without the bromine and fluorine atoms.
Uniqueness: 2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol is unique due to the presence of both bromine and tetrafluoroethyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogs.
Propriétés
IUPAC Name |
4-(2-bromo-1,1,2,2-tetrafluoroethyl)-2,6-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF4O/c1-5-3-7(4-6(2)8(5)16)9(12,13)10(11,14)15/h3-4,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEPGWSDUPDVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione](/img/structure/B6312135.png)










